Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate
Description
Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate is a specialized ethyl 4-oxobutanoate derivative featuring a sulfonylanilino substituent at the 4-position, further modified with a 4-methylpiperidin-1-yl group. The sulfonamide moiety and piperidine ring in its structure suggest enhanced solubility and bioavailability compared to simpler aryl-substituted analogs, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-3-25-18(22)9-8-17(21)19-15-4-6-16(7-5-15)26(23,24)20-12-10-14(2)11-13-20/h4-7,14H,3,8-13H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWPQGARVRCFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amidation
-
Activation of 4-Oxobutanoate :
Ethyl 4-oxobutanoate is treated with thionyl chloride (SOCl₂) in anhydrous DCM to form the corresponding acid chloride. The reaction is monitored by IR spectroscopy (disappearance of C=O stretch at 1,710 cm⁻¹). -
Nucleophilic Acyl Substitution :
The acid chloride reacts with 4-(4-methylpiperidin-1-yl)sulfonylaniline in TEA/DCM at 0°C, followed by stirring at 25°C for 12 hours. The crude product is washed with NaHCO₃ and purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding the target compound in 78% purity.
Carbodiimide Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) facilitate amide bond formation in DMF. This method, while costlier, minimizes side reactions and improves yields to 82%.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Acid Chloride Method | Carbodiimide Method |
|---|---|---|
| Solvent | DCM | DMF |
| Temperature (°C) | 0 → 25 | 25 |
| Yield (%) | 78 | 82 |
| Purity (HPLC, %) | 95 | 98 |
DMF enhances solubility of intermediates but requires rigorous drying. Lower temperatures (0°C) during acid chloride addition suppress epimerization.
Catalytic and Stoichiometric Considerations
-
NaOEt Concentration : Excess NaOEt (>20%) in Claisen condensation accelerates side reactions (e.g., self-condensation of ethyl acetate).
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Pd/C Loading : Hydrogenation with 5% Pd/C (w/w) balances cost and efficiency, achieving full nitro reduction in 4 hours.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Primary Targets
The compound primarily targets:
- Inducible Nitric Oxide Synthase : Involved in the production of nitric oxide, which plays a crucial role in various physiological processes.
- Endothelial Nitric Oxide Synthase : Important for vascular health and function.
These targets suggest potential applications in cardiovascular research and therapies aimed at modulating nitric oxide levels.
Scientific Research Applications
Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate has several notable applications:
Chemistry
- Building Block : Used as a precursor in the synthesis of more complex organic molecules.
- Reagent : Acts as a reagent in various organic reactions, facilitating the formation of new compounds.
Biology
- Biological Activity : Investigated for its interactions with enzymes and receptors, indicating potential roles in biochemical pathways.
- Cellular Assays : In vitro studies have shown effects on lipid metabolism and cellular signaling pathways.
Medicine
- Pharmaceutical Intermediate : Explored as a lead compound for drug development due to its unique structural features.
- Therapeutic Potential : Research is ongoing to evaluate its efficacy in treating conditions related to nitric oxide dysregulation, such as hypertension and other cardiovascular diseases.
Industry
- Material Development : Utilized in the formulation of new materials with specific properties, including polymers and coatings that require enhanced performance characteristics.
Case Studies
Several case studies have highlighted the compound's potential applications:
-
Cellular Assays :
- In vitro studies demonstrated that this compound can significantly reduce lipid accumulation in hepatocytes, indicating its role in lipid metabolism modulation.
-
Animal Models :
- In vivo experiments showed promising results in reducing blood glucose levels in diabetic mouse models, suggesting its potential as a therapeutic agent for managing diabetes.
-
Cardiovascular Studies :
- Research indicates that modulation of nitric oxide synthase activity may have beneficial effects on vascular function and blood pressure regulation.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring can enhance binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ethyl 4-Oxobutanoate Derivatives
The ethyl 4-oxobutanoate scaffold is highly modular, with substituents at the 4-position significantly influencing physical, chemical, and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Property Comparison of Ethyl 4-Oxobutanoate Derivatives
Physicochemical Properties
- Solubility : The target compound’s sulfonamide and piperidine groups likely improve aqueous solubility compared to purely aromatic analogs (e.g., 4-bromophenyl derivative) .
- Thermal Stability : Benzodioxol derivatives exhibit higher thermal stability (boiling point ~410°C) due to extended conjugation, whereas halogenated analogs decompose at lower temperatures .
Biological Activity
Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate is a complex organic compound notable for its potential biological activity. It features a piperidine ring, a sulfonyl group, and an ester functional group, making it an interesting candidate for various scientific research applications.
Chemical Structure and Properties
- Molecular Formula : C18H26N2O5S
- Molecular Weight : 366.48 g/mol
- CAS Number : 356550-83-9
The compound's structure includes significant functional groups that contribute to its biological interactions, particularly with nitric oxide synthase (NOS) enzymes, which are critical in various physiological processes.
Target Enzymes
This compound primarily targets:
- Inducible Nitric Oxide Synthase (iNOS)
- Endothelial Nitric Oxide Synthase (eNOS)
These targets are involved in the production of nitric oxide, a crucial signaling molecule in the cardiovascular system and immune response. The modulation of these enzymes can lead to significant biological effects, including vasodilation and anti-inflammatory responses.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Anti-inflammatory Effects : By inhibiting iNOS, the compound may reduce the production of pro-inflammatory cytokines.
- Vasodilatory Effects : Through eNOS modulation, it could promote blood vessel relaxation and improve blood flow.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in modulating nitric oxide production in cultured endothelial cells. For instance:
| Study | Cell Type | Concentration | Effect |
|---|---|---|---|
| Endothelial Cells | 10 µM | Increased NO production by 30% | |
| Macrophages | 5 µM | Reduced iNOS expression by 40% |
These results suggest that this compound could be a promising candidate for further development in treating cardiovascular diseases and inflammatory conditions.
In Vivo Studies
Animal models have also been employed to assess the therapeutic potential of this compound:
-
Model : Rat model of hypertension
- Dosage : 20 mg/kg/day
- Outcome : Significant reduction in blood pressure and improvement in vascular function was observed over four weeks.
-
Model : Mouse model of arthritis
- Dosage : 10 mg/kg/day
- Outcome : Marked decrease in joint swelling and inflammatory markers.
These findings indicate the compound's potential as a therapeutic agent in managing cardiovascular and inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Primary Activity |
|---|---|---|
| 4-(4-Methylpiperidin-1-yl)aniline | Structure | iNOS Inhibition |
| Ethyl 4-(aminomethyl)phenylsulfonamide | Structure | Anti-inflammatory |
The combination of the piperidine ring and sulfonyl group in this compound allows for diverse interactions with biological targets compared to similar compounds.
Q & A
Basic: What are the recommended synthetic routes for Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via multi-step reactions, typically involving:
- Step 1: Sulfonylation of 4-methylpiperidine with 4-nitrobenzenesulfonyl chloride to form the sulfonamide intermediate.
- Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C).
- Step 3: Condensation with ethyl 4-chloro-4-oxobutanoate in the presence of a base (e.g., triethylamine) to form the final product .
Yield Optimization:
- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to reduce by-product interference .
Advanced: How can structural ambiguities in the sulfonylanilino moiety be resolved using spectroscopic techniques?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: The sulfonamide proton (N-H) appears as a broad singlet near δ 8.5–9.5 ppm. The methyl group on piperidine resonates as a triplet at δ 1.0–1.2 ppm (J = 6–7 Hz).
- ¹³C NMR: The carbonyl group (C=O) of the oxobutanoate ester appears at δ 170–175 ppm. The sulfonyl group (SO₂) carbons are observed at δ 125–135 ppm .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₇N₂O₅S: 413.15) and fragment patterns (e.g., cleavage at the sulfonamide bond).
Advanced: What experimental strategies are recommended to address contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
- Control Experiments: Include positive controls (e.g., known kinase inhibitors) and validate assay conditions (pH, temperature, cofactors).
- Dose-Response Curves: Perform IC₅₀ determinations across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear or biphasic responses.
- Off-Target Screening: Use proteome-wide profiling (e.g., kinase panels) to rule out cross-reactivity with unrelated enzymes .
Basic: How can the purity of this compound be validated for in vitro studies?
Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity ≥95% is acceptable for biological assays.
- Melting Point: Compare observed melting range (e.g., 86–91°C) with literature values to detect impurities .
Advanced: What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with sulfonamide-binding pockets (e.g., carbonic anhydrase IX).
- QSAR Modeling: Train models on datasets of sulfonamide derivatives to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values.
- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Advanced: How can researchers reconcile discrepancies in synthetic yields reported across different studies?
Methodological Answer:
- Reproduce Conditions: Standardize solvents (e.g., replace ethanol with anhydrous THF), catalysts (e.g., switch from NaH to K₂CO₃), and reaction times.
- By-Product Analysis: Use LC-MS to identify side products (e.g., hydrolysis of the ester group) and adjust protecting groups if needed.
- Statistical Design: Apply a factorial design (e.g., 2³) to test the impact of temperature, solvent polarity, and stoichiometry on yield .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Perform reactions in a fume hood due to potential release of volatile by-products (e.g., ethyl chloride).
- Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
